molecular formula C12H20Cl2N2O B14627731 1-Chloro-2-[(Z)-(2-chlorocyclohexyl)-NNO-azoxy]cyclohexane CAS No. 59190-81-7

1-Chloro-2-[(Z)-(2-chlorocyclohexyl)-NNO-azoxy]cyclohexane

Cat. No.: B14627731
CAS No.: 59190-81-7
M. Wt: 279.20 g/mol
InChI Key: DJESDEKPKBPWMB-UHFFFAOYSA-N
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Description

1-Chloro-2-[(Z)-(2-chlorocyclohexyl)-NNO-azoxy]cyclohexane is a complex organic compound characterized by its unique structure, which includes two cyclohexane rings and azoxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-2-[(Z)-(2-chlorocyclohexyl)-NNO-azoxy]cyclohexane typically involves the reaction of 2-chlorocyclohexanone with hydroxylamine to form the corresponding oxime. This intermediate is then subjected to chlorination to introduce the chlorine atoms. The final step involves the formation of the azoxy linkage through a reaction with a suitable oxidizing agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-[(Z)-(2-chlorocyclohexyl)-NNO-azoxy]cyclohexane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso and nitro derivatives.

    Reduction: Reduction reactions can convert the azoxy group to an amine group.

    Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide are often employed.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

1-Chloro-2-[(Z)-(2-chlorocyclohexyl)-NNO-azoxy]cyclohexane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-2-[(Z)-(2-chlorocyclohexyl)-NNO-azoxy]cyclohexane involves its interaction with molecular targets such as enzymes and receptors. The azoxy group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. This compound may also disrupt cellular processes by interfering with membrane integrity and protein function.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dichlorocyclohexane: Similar in structure but lacks the azoxy linkage.

    1-Chloro-2-methylcyclohexane: Contains a methyl group instead of the azoxy linkage.

    Cyclohexane, chloro-: A simpler compound with only one chlorine atom.

Uniqueness

1-Chloro-2-[(Z)-(2-chlorocyclohexyl)-NNO-azoxy]cyclohexane is unique due to its azoxy linkage, which imparts distinct chemical and biological properties. This linkage allows for specific redox reactions and interactions with biological targets that are not possible with simpler chlorinated cyclohexanes.

Properties

CAS No.

59190-81-7

Molecular Formula

C12H20Cl2N2O

Molecular Weight

279.20 g/mol

IUPAC Name

(2-chlorocyclohexyl)-(2-chlorocyclohexyl)imino-oxidoazanium

InChI

InChI=1S/C12H20Cl2N2O/c13-9-5-1-3-7-11(9)15-16(17)12-8-4-2-6-10(12)14/h9-12H,1-8H2

InChI Key

DJESDEKPKBPWMB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)N=[N+](C2CCCCC2Cl)[O-])Cl

Origin of Product

United States

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